molecular formula C17H26O2 B1661940 10,12-Heptadecadiynoic Acid CAS No. 28393-06-8

10,12-Heptadecadiynoic Acid

Cat. No. B1661940
CAS RN: 28393-06-8
M. Wt: 262.4
InChI Key: CLTRJQSBWDSZHN-UHFFFAOYSA-N
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Description

10,12-Heptadecadiynoic Acid is a fatty acid with two alkyne functional groups located at the 10th and 12th positions of the hydrocarbon chain . It is commonly referred to as HDA and has a molecular formula of C17H26O2 .


Molecular Structure Analysis

The molecular structure of 10,12-Heptadecadiynoic Acid is characterized by a molecular formula of C17H26O2 and a molecular weight of 262.4 g/mol . The IUPAC name for this compound is heptadeca-10,12-diynoic acid . The InChI code and Canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

10,12-Heptadecadiynoic Acid has a molecular weight of 262.4 g/mol . It has a computed XLogP3 value of 5.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 37.3 Ų . The compound is also characterized by a complexity value of 356 .

Scientific Research Applications

1. Metabolic Studies

10,12-Heptadecadiynoic acid, along with other diynoic acids, has been studied in metabolic experiments. When fed to rats, metabolites such as 4,6-undecadiynedioic acid were isolated from urine, indicating the body's ability to metabolize these compounds (Bernhard & Kaempf, 1970).

2. Material Sciences and Sensing Applications

Diacetylene derivatives, including 10,12-Heptadecadiynoic acid, have been used in the formation of hydrogen-bonding complexes with poly(4-vinylpyridine). These complexes form high-quality thin films that can be photopolymerized, showing potential in photolithography and sensing applications, particularly for organic solvents and gases (Wu, Shi, Zhang, & Bubeck, 2009).

3. Biomedical Research

Research involving 10,12-Heptadecadiynoic acid in biomedical fields is extensive. For example, its role in the oxygenation of unsaturated fatty acids in sheep's vesicular glands has been explored, showing its potential importance in understanding biochemical pathways in animals (Hamberg & Samuelsson, 1967).

4. Nanotechnology

In the field of nanotechnology, 10,12-Heptadecadiynoic acid has been utilized in creating silver-polydiacetylene core–shell nanohybrids. These are stable in aqueous suspension and exhibit a bilayered, core–shell architecture, which is significant for developing new nano-scale materials (Alloisio et al., 2015).

5. Polymerization and Material Stability

Studies have also been conducted on the anchoring effects of long-chain diynoic acids, including heptadeca-10, 12-diyonic acid, in thermal polymerization. These studies are crucial for understanding the polymerization processes and material stability at the nano-level (Shibasaki, Seki, & Takeishi, 1995).

Safety And Hazards

The safety data sheet for 10,12-Heptadecadiynoic Acid indicates that it may cause skin irritation and serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

heptadeca-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTRJQSBWDSZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659921
Record name Heptadeca-10,12-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Heptadecadiynoic Acid

CAS RN

28393-06-8
Record name Heptadeca-10,12-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Heptadecadiynoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PT Hennies, MHC Santana… - Journal of the Brazilian …, 2001 - SciELO Brasil
Diacetylenic phosphatidylcholines are synthetic compounds analogous to natural phospholipids. These molecules can be hydrated to form bilayered aggregates known as liposomes in …
Number of citations: 7 www.scielo.br
C Chen, J Chen, T Wang, M Liu - ACS Applied Materials & …, 2016 - ACS Publications
Four kinds of commercially available diacetylene (DA) monomers with different chain length, diacetylene positions were fabricated into the organogels via mixing with a chaperone …
Number of citations: 64 pubs.acs.org
N Kameta, W Ding, M Masuda - Chemical Communications, 2021 - pubs.rsc.org
Encapsulation and preorganization of diacetylene monomers in glycolipid nanotubes allows for the production of polydiacetylene nanotubes with hydrophilic/hydrophobic surfaces and …
Number of citations: 7 pubs.rsc.org
JH Jung, JA Rim, WS Han, SJ Lee, YJ Lee… - Organic & …, 2006 - pubs.rsc.org
The new sugar-based gelators 1 and 2 were synthesized, and their gelation abilities were evaluated in organic solvents and in water. Compound 1 gelates both water and organic …
Number of citations: 47 pubs.rsc.org
T Barclay, K Constantopoulos… - Journal of Materials …, 2011 - cambridge.org
Five lipids were self-assembled in aqueous dispersions into high axial ratio nanostructures. Thermal analysis was conducted on a glycolipid self-assembled into nanotubes, previously …
Number of citations: 14 www.cambridge.org
SJ Lee, E Kim, ML Seo, Y Do, YA Lee, SS Lee, JH Jung… - Tetrahedron, 2008 - Elsevier
Three long chain alanine-based amphiphiles (1–3) possessing either a saturated long alkyl chain group or unsaturated groups as the self-assembling unit of a highly organized …
Number of citations: 28 www.sciencedirect.com
J Siriboon, N Traiphol, R Traiphol - Materials Today Chemistry, 2023 - Elsevier
Polydiacetylenes (PDAs) are color-responsive materials that have shown potential as colorimetric sensors for detecting various classes of analytes. However, the utilization of PDAs for …
Number of citations: 1 www.sciencedirect.com
K Bernhard, E Kaempf - Helvetica Chimica Acta, 1970 - Wiley Online Library
10,12‐Heneicosadiynoic acid (I), 5,7‐hexadecadiynoic acid (IV), and 10,12‐docosadiynedioic acid (VI) were fed to rats. As metabolites 4,6‐undecadiynedioic acid (II), 5,7‐…
Number of citations: 6 onlinelibrary.wiley.com

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